Cas no 4684-12-2 (1-Naphthalenamine,4-chloro-)
1-Naphthalenamine,4-chloro- Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenamine,4-chloro-
- 1-Amino-4-chloronaphthalene
- 1,4-chloronaphthylamine
- 4-chloro-[1]naphthylamine
- 4-chloro-1-aminonaphthalene
- 4-chloro-1-naphthalamine
- 4-chloro-1-naphthalenamine
- 4-Chloro-1-naphthylamine
- 4-Chloronaphthylamine
- 4-Cholo-1-naphthylamine
- ACMC-1AOYQ
- NSC60276
- ST075443
- H7ZV8MGN7M
- BS-22679
- 4-chloronaphthalen-1-amine
- 1-Naphthalenamine, 4-chloro-
- FT-0635392
- A12545
- DTXSID40196956
- NS00047416
- SCHEMBL1024142
- CS-0158106
- AC-27712
- NSC 60276
- 1-Amino-4-chloronaphthalene, 98%
- 4684-12-2
- 1-Naphthylamine, 4-chloro-
- MFCD00004024
- AKOS015894716
- NSC-60276
- EINECS 225-138-0
- SY300237
- STL195346
- DB-008039
-
- MDL: MFCD00004024
- Inchi: 1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
- InChI Key: DEPDZGNUVOAZCW-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C2C=CC=CC2=1)N
Computed Properties
- Exact Mass: 200.04094
- Monoisotopic Mass: 177.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Purple powder
- Density: 1.289
- Melting Point: 98-100 °C (lit.)
- Boiling Point: 338.4°Cat760mmHg
- Flash Point: 158.4°C
- Refractive Index: 1.712
- PSA: 17.3
- Solubility: Not determined
1-Naphthalenamine,4-chloro- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-37/39
-
Hazardous Material Identification:
- Risk Phrases:36/37/38
1-Naphthalenamine,4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A46404-5G |
1-Naphthalenamine,4-chloro- |
4684-12-2 | 5g |
¥1597.49 | 2023-11-11 | ||
| abcr | AB381293-250 mg |
4-Chloronaphthalen-1-amine; . |
4684-12-2 | 250mg |
€98.30 | 2023-04-25 | ||
| abcr | AB381293-1 g |
4-Chloronaphthalen-1-amine; . |
4684-12-2 | 1g |
€153.40 | 2023-04-25 | ||
| abcr | AB381293-5 g |
4-Chloronaphthalen-1-amine; . |
4684-12-2 | 5g |
€302.40 | 2023-04-25 | ||
| Chemenu | CM141148-5g |
4-Chloronaphthalen-1-amine |
4684-12-2 | 97% | 5g |
$208 | 2024-07-16 | |
| Chemenu | CM141148-10g |
4-Chloronaphthalen-1-amine |
4684-12-2 | 97% | 10g |
$359 | 2024-07-16 | |
| eNovation Chemicals LLC | D963898-5g |
1-Amino-4-chloronaphthalene |
4684-12-2 | 95% | 5g |
$150 | 2024-06-07 | |
| eNovation Chemicals LLC | D963898-25g |
1-Amino-4-chloronaphthalene |
4684-12-2 | 95% | 25g |
$505 | 2024-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI966-50mg |
1-Naphthalenamine,4-chloro- |
4684-12-2 | 97% | 50mg |
71.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI966-200mg |
1-Naphthalenamine,4-chloro- |
4684-12-2 | 97% | 200mg |
167.0CNY | 2021-07-14 |
1-Naphthalenamine,4-chloro- Suppliers
1-Naphthalenamine,4-chloro- Related Literature
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Zhongwei Zhu,Alexander M. Genaev,George E. Salnikov,Konstantin Yu. Koltunov Org. Biomol. Chem. 2018 16 9129
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Hamid Reza Khavasi,Sima Kavand Dalton Trans. 2016 45 10761
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3. 234. The isolation of the hitherto unknown anti-diazosulphonates in the naphthalene series, with improved preparations of 2- and 4-nitro- and 4-chloro-1-naphthylamineHerbert H. Hodgson,Donald Bailey J. Chem. Soc. 1948 1183
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Kengo Suzuki,Attila Demeter,Wolfgang Kühnle,Erich Tauer,Klaas A. Zachariasse,Seiji Tobita,Haruo Shizuka Phys. Chem. Chem. Phys. 2000 2 981
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Kevin Blann,Annette Bollmann,Gavin M. Brown,John T. Dixon,Mark R. J. Elsegood,Christopher R. Raw,Martin B. Smith,Kenny Tenza,J. Alexander Willemse,Pumza Zweni Dalton Trans. 2021 50 4345
Additional information on 1-Naphthalenamine,4-chloro-
Introduction to 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2)
1-Naphthalenamine,4-chloro, with the chemical formula C10H7NCl, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic amine derivative has garnered considerable attention due to its versatile applications in synthetic chemistry and its potential in drug development. The presence of both a chloro substituent and an amine group makes it a valuable intermediate for various chemical transformations, enabling the synthesis of more complex molecules.
The compound is characterized by its molecular structure, which consists of a naphthalene core substituted at the 4-position with a chlorine atom and an amine group at the 1-position. This specific arrangement imparts unique reactivity, making it a useful building block in medicinal chemistry. The chloro group enhances electrophilic substitution reactions, while the amine functionality allows for nucleophilic additions and condensation reactions. These properties have been leveraged in recent studies to develop novel therapeutic agents.
In recent years, 1-Naphthalenamine,4-chloro has been explored as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop new analogs of antitumor agents. The chloro-substituted naphthalene ring system is particularly interesting because it can be further functionalized to create molecules with enhanced binding affinity to biological targets. One notable study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Naphthalenamine,4-chloro exhibit promising activity against certain kinases involved in cancer progression.
The amine group in 1-Naphthalenamine,4-chloro also plays a crucial role in its reactivity. It can participate in hydrogen bonding interactions, which are essential for drug-receptor binding. This feature has been exploited in the design of small-molecule inhibitors targeting protein-protein interactions. A recent publication in Chemical Biology described the use of 1-Naphthalenamine,4-chloro as a scaffold for developing compounds that modulate protein function by interfering with their ability to interact with other cellular components.
Furthermore, the compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes. Its ability to undergo selective functionalization without significant degradation has been highlighted in several synthetic protocols. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce additional substituents at different positions on the naphthalene ring, expanding the library of possible derivatives.
The pharmaceutical industry has also shown interest in 1-Naphthalenamine,4-chloro due to its potential as an intermediate for antiviral and antibacterial agents. The structural motif present in this compound is reminiscent of known pharmacophores that exhibit biological activity. Researchers have hypothesized that by modifying the chlorine and amine substituents, new compounds with improved efficacy and reduced toxicity could be developed.
In conclusion, 1-Naphthalenamine,4-chloro (CAS No. 4684-12-2) is a versatile and valuable compound with numerous applications in synthetic chemistry and drug discovery. Its unique structural features enable it to serve as a precursor for a wide range of bioactive molecules. Recent advancements in medicinal chemistry have underscored its importance as a scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its significance in the chemical and pharmaceutical industries is likely to grow.
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